1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Description

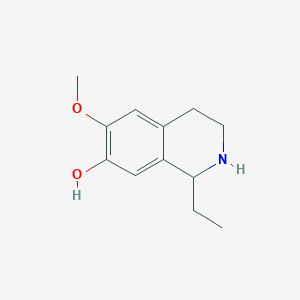

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6, a hydroxyl group at position 7, and an ethyl substituent on the nitrogen atom (position 1). This scaffold is structurally related to bioactive alkaloids and synthetic ligands targeting neurotransmitter receptors, such as NMDA and dopamine receptors. The ethyl group at position 1 distinguishes it from analogs with methyl, phenethyl, or chlorophenethyl substituents, influencing its physicochemical properties and pharmacological profile .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |

InChI |

InChI=1S/C12H17NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h6-7,10,13-14H,3-5H2,1-2H3 |

InChI Key |

NVVVVRNMEOHFAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway Overview

The Pictet-Spengler reaction is a cornerstone for constructing THIQ scaffolds. This method involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring.

Step 1: Protection of Dopamine Derivatives

Dopamine (3,4-dihydroxyphenethylamine) serves as the starting material. The 4-hydroxyl group is protected as a benzyl ether to prevent undesired side reactions during subsequent steps:

Step 2: Methylation of the 3-Hydroxyl Group

The 3-hydroxyl group is selectively methylated using methyl iodide in acetone:

Step 3: Pictet-Spengler Cyclization

The methylated amine reacts with ethyl glyoxylate in hydrochloric acid/ethanol to form the THIQ core:

Step 4: Deprotection of the Benzyl Group

Catalytic hydrogenation removes the benzyl protecting group:

Yield : 60–70% over four steps.

Mechanistic Insights

-

Cyclization : The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to the methoxy group.

-

Regioselectivity : The methoxy group directs cyclization to position 6, while the benzyloxy group occupies position 7 temporarily.

Bischler-Napieralski Cyclization Route

Synthetic Pathway Overview

This method leverages the Bischler-Napieralski reaction to construct the isoquinoline core from a β-arylethylamide precursor.

Step 1: Protection of Vanillin

Vanillin (3-methoxy-4-hydroxybenzaldehyde) is protected at the 4-hydroxyl position:

Step 2: Henry Reaction with Nitroethane

The protected aldehyde undergoes a Henry reaction with nitroethane to form a nitroalkene:

Step 3: Reduction to β-Arylethylamine

The nitroalkene is reduced to a primary amine using catalytic hydrogenation:

Step 4: Acetylation and Cyclization

The amine is acetylated and cyclized with phosphorus oxychloride:

Step 5: Reduction and N-Alkylation

The dihydroisoquinoline is reduced to THIQ, followed by ethyl group introduction:

Key Challenges

-

N-Alkylation Efficiency : Secondary amines exhibit lower reactivity, necessitating strong bases like NaH.

-

Protection-Deprotection : Benzyl groups require careful handling to avoid premature cleavage.

Comparative Analysis of Methods

| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route |

|---|---|---|

| Steps | 4 | 6 |

| Overall Yield | 60–70% | 40–50% |

| Key Advantage | Direct N-ethyl incorporation | Uses commercial vanillin |

| Limitation | Requires dopamine derivatives | Multiple protection steps |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (500 MHz, CDCl3) :

-

δ 6.72 (s, 1H, H-8), 6.58 (s, 1H, H-5)

-

δ 3.85 (s, 3H, OCH3), 3.10–2.80 (m, 4H, CH2-N-CH2)

-

δ 1.35 (t, 3H, J = 7.1 Hz, N-CH2CH3)

-

Mass Spectrometry

-

ESI-MS : m/z 237.3 [M+H] (calculated: 236.3).

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with molecular targets such as dopamine receptors. Docking studies have shown that the compound’s arylamine units are positioned in the orthosteric binding pocket of dopamine D3 receptors, with the arylamide “tail” units residing in the secondary binding pocket. Hydrogen bonding between specific amino acids in the receptor and the compound stabilizes the interaction, contributing to its strong affinity and selectivity for dopamine D3 receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison

*Estimated using fragment-based methods. †Calculated for illustrative purposes. ‡Predicted using ChemDraw.

Pharmacological Activity

Substituents critically influence receptor selectivity and metabolic stability:

- NMDA Receptor Ligands : Compounds with 4-chlorophenethyl groups (e.g., Ro04-5595) exhibit high affinity for NR2B subunits but face challenges like σ-receptor cross-reactivity and rapid metabolism .

- Dopamine D3 Receptor Antagonists : The 6-methoxy-7-ol motif (e.g., in ) confers selectivity via interactions with D3R’s ECL2 domain. Ethyl or methyl groups at position 1 may enhance lipophilicity, improving blood-brain barrier penetration .

- Anti-HIV/Anti-Alzheimer’s Agents: Analogous compounds like 6-methoxy-1-phenyl-...

Key Research Findings

- Chlorophenethyl vs. Ethyl : Chlorophenethyl derivatives (e.g., –3) show higher receptor affinity but poorer metabolic stability than alkyl-substituted analogs.

- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-Ro04-5595) exhibit divergent receptor binding profiles, emphasizing the need for chiral synthesis .

Biological Activity

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound based on recent research findings.

- Chemical Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- CAS Number : 19886-92-1

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives. For instance, this compound has been shown to exhibit significant inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition is crucial in the context of AD, where cholinergic dysfunction is a hallmark feature.

| Enzyme Inhibition | IC50 (nM) |

|---|---|

| Human AChE | 380 |

| Human BuChE | 5610 |

These findings suggest that the compound may help alleviate cognitive decline by enhancing cholinergic neurotransmission.

Antioxidant Activity

The compound also exhibits antioxidant properties. Antioxidants play a vital role in protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders. The ability of this compound to scavenge reactive oxygen species (ROS) has been demonstrated in vitro.

Anti-Aggregation Properties

In addition to its enzyme inhibition and antioxidant activities, this compound has shown potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides. Aβ aggregation is a critical event in the pathogenesis of Alzheimer's disease. The ability to inhibit this process could provide a dual mechanism for neuroprotection.

Study 1: In Vitro Evaluation of AChE and BuChE Inhibition

In a study conducted by researchers at MDPI, various tetrahydroisoquinoline derivatives were evaluated for their inhibitory effects on AChE and BuChE. The results indicated that this compound exhibited moderate inhibitory activity against both enzymes. The study concluded that this compound could serve as a lead structure for developing new anti-Alzheimer's agents .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of tetrahydroisoquinoline derivatives. It was found that this compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests that the compound may enhance cellular resilience against neurotoxic insults .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from tetrahydroisoquinoline precursors. Key steps include:

- Alkylation : Introduction of the ethyl group at position 1 using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Methoxy Group Installation : Methoxylation at position 6 via nucleophilic substitution or Mitsunobu reaction .

- Hydroxyl Group Protection/Deprotection : Use of protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent undesired side reactions during synthesis .

Optimization Parameters :

| Parameter | Impact |

|---|---|

| Solvent polarity | Affects reaction rate and regioselectivity |

| Temperature | Higher temps (~80°C) improve alkylation efficiency but may reduce selectivity |

| Catalyst (e.g., Pd/C) | Enhances hydrogenation steps for ring saturation |

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl at C1, methoxy at C6) and aromatic proton environments .

- HRMS : Validate molecular formula (C₁₂H₁₇NO₂; exact mass 207.12 g/mol) .

- Chromatography :

- HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How do electronic effects of the ethyl and methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- Methoxy Group : Acts as an electron-donating group, directing electrophiles to the para position (C5) via resonance .

- Ethyl Group : Provides steric hindrance at C1, reducing reactivity at adjacent positions.

Experimental Validation : - Bromination Studies : React with Br₂ in acetic acid; analyze regioselectivity via LC-MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Target-Specific Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for monoamine oxidases) .

- Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 6-methoxy vs. 7-methoxy derivatives) to isolate functional group contributions .

Q. How does the compound interact with biological membranes, and what methodologies assess its bioavailability?

Methodological Answer:

- Lipophilicity Measurement :

- LogP Determination : Use shake-flask method with octanol/water partitioning (predicted LogP = 2.1) .

- Membrane Permeability :

- PAMPA Assay : Quantify passive diffusion across artificial lipid membranes .

- In Vivo Pharmacokinetics :

- LC-MS/MS : Track plasma concentration-time profiles in rodent models .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to its 7-methoxy analog?

Q. What computational tools predict the compound’s potential off-target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) .

- Machine Learning : Train models on ChEMBL data to predict binding affinities for GPCRs and kinases .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in reported synthetic yields (e.g., 40–75%)?

Methodological Answer:

- Critical Parameter Control :

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) .

- Catalyst Purity : Pre-reduce Pd/C catalysts to avoid deactivation .

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.